molecular formula C10H7BrFNO3 B5673965 4-[(4-bromo-2-fluorophenyl)amino]-4-oxo-2-butenoic acid

4-[(4-bromo-2-fluorophenyl)amino]-4-oxo-2-butenoic acid

Cat. No. B5673965
M. Wt: 288.07 g/mol
InChI Key: BBCZEQALVKLLPK-ONEGZZNKSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[(4-bromo-2-fluorophenyl)amino]-4-oxo-2-butenoic acid involves multiple steps, including bromination, protection of functional groups, and coupling reactions. For instance, amino-3-fluorophenyl boronic acid is synthesized from 4-bromo-2-fluoroaniline through a series of steps, demonstrating the complexity of synthesizing such molecules (Das et al., 2003).

Molecular Structure Analysis

Crystal structure analysis and theoretical calculations are crucial for understanding the molecular structure of these compounds. The structural and theoretical studies provide insights into the preferential orientation of functional groups and the molecular conformation, which are important for their biological activity and interaction with other molecules (Pierre Vandurm et al., 2009).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclization and cross-coupling reactions, which are fundamental in creating complex molecules with specific functional properties. For example, CuCN-mediated cyclization of 4-(2-bromophenyl)-2-butenoates highlights the synthetic versatility of these compounds (R. Reddy et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are key to determining the applicability of these compounds in different domains. Single crystal X-ray diffraction techniques are often employed to ascertain the precise molecular geometry and to facilitate the design of molecules with desired physical characteristics (Muhammad Ashfaq et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, are essential for their application in synthesis and as part of larger molecular assemblies. Studies on the synthesis and reactions of related compounds provide valuable insights into their chemical behavior and potential applications (E. V. Pimenova et al., 2003).

properties

IUPAC Name

(E)-4-(4-bromo-2-fluoroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCZEQALVKLLPK-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)F)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[(4-Bromo-2-fluorophenyl)carbamoyl]prop-2-enoic acid

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